N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide

Description

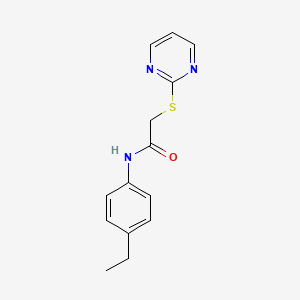

N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a sulfur-containing acetamide derivative characterized by a pyrimidine ring linked via a thioether group to an acetamide backbone and a 4-ethylphenyl substituent. The compound’s pyrimidinylsulfanyl moiety and ethylphenyl group position it within a broader class of bioactive acetamides, where substituent variations significantly influence physicochemical properties and target selectivity.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-2-11-4-6-12(7-5-11)17-13(18)10-19-14-15-8-3-9-16-14/h3-9H,2,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOWTRXARHWMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide typically involves the reaction of 4-ethylphenylamine with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Structure and Composition

- IUPAC Name : N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide

- Molecular Formula : C13H16N2OS

- Molecular Weight : 248.35 g/mol

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

Reactions and Mechanisms

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : May produce amines or alcohols.

- Substitution : Involves nucleophilic substitution at the amino or acyl groups.

Biology

This compound has been studied for its potential as an enzyme inhibitor. It may interact with specific molecular targets, inhibiting enzyme activity and disrupting biological pathways.

Medicine

This compound is under investigation for its therapeutic effects, including:

- Antiviral Properties : Potential effectiveness against viral infections.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Summary of Chemical Reactions

| Reaction Type | Major Products | Conditions |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Oxidizing agents (e.g., H₂O₂) |

| Reduction | Amines, Alcohols | Reducing agents (e.g., NaBH₄) |

| Substitution | Various derivatives | Nucleophilic reagents |

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Klebsiella pneumoniae | |

| Cytotoxicity | Selective against human cancer cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae. The compound demonstrated significant antibacterial activity with an MIC value indicating effective inhibition of bacterial growth.

Case Study 2: Cytotoxicity Assessment

Research focused on the cytotoxic profile of this compound revealed that while it exhibited antibacterial properties, it maintained low cytotoxicity levels in human cell lines. This suggests a favorable therapeutic index for potential drug development.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidinylsulfanyl group can form hydrogen bonds and other non-covalent interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Structural Analogs

Heterocyclic Modifications

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :

- Structural Difference : Replaces the pyrimidinylsulfanyl group with a 1,2,4-triazole ring bearing a pyridine substituent.

- Activity : Potent Orco agonist used to study insect olfaction .

- Key Finding : The triazole-pyridine moiety enhances binding to insect olfactory receptors compared to pyrimidine-based analogs .

OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) :

N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide :

Pyrimidine Ring Derivatives

- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Structural Difference: Chlorophenyl substituent and diaminopyrimidine core. Activity: Crystallographic studies highlight planar geometry conducive to π-π stacking in protein binding .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :

Functional Analogues

Psychostimulant Acetamides

- 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (Compound 4d) :

Antimicrobial Derivatives

- N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11): Structural Difference: Quinazolinone-sulfonamide substituent. Activity: Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) .

Physicochemical and Pharmacokinetic Properties

*Calculated using ChemDraw (estimates).

Biological Activity

N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : Approximately 222.31 g/mol

The structure features a pyrimidinylsulfanyl group attached to an acetamide framework, which is known to influence its biological properties significantly.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or modulator of signaling pathways, potentially impacting various biological processes. The presence of the pyrimidinyl and ethylphenyl groups enhances its binding affinity to target proteins, which is crucial for its pharmacological effects.

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Antimicrobial Properties : Similar derivatives have demonstrated efficacy against various pathogens.

Case Studies and Experimental Data

-

Anticancer Activity :

A study evaluated a series of acetamide derivatives for their anticancer properties. The results indicated that compounds with sulfanyl groups exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could have similar effects . -

Enzyme Inhibition Studies :

In vitro studies demonstrated that related compounds inhibited key enzymes involved in metabolic pathways. For instance, sulfonamide derivatives showed substantial inhibition against α-glucosidase and acetylcholinesterase, indicating potential for treating diabetes and Alzheimer’s disease . This suggests that this compound may also possess enzyme inhibitory properties. -

Pharmacological Profiling :

A pharmacological profile indicated that the compound could interact with various neurotransmitter systems, potentially affecting mood and cognitive functions. The incorporation of the ethyl group may enhance lipophilicity, improving central nervous system penetration .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide | Fluorine substitution | Anticancer, anti-inflammatory |

| N-(3,5-Dimethoxyphenyl)-2-{[4-Ethyl-5-(Phenoxymethyl)-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide | Methoxy groups; triazole structure | Antifungal |

| N-(2-Methylphenyl)-2-{[5-(Phenoxymethyl)-1H-Imidazol-1-Yl]Sulfanyl}Acetamide | Imidazole instead of triazole | Antibacterial |

This table illustrates how structural variations influence biological activity across related compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-ethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, typically involving 2-mercaptopyrimidine and 2-chloro-N-(4-ethylphenyl)acetamide. Key steps include:

- Reagent selection : Ethanol or toluene as solvents, with KOH as a base to deprotonate the thiol group .

- Temperature control : Reflux at 70–80°C for 4–6 hours to achieve >90% yield .

- Purification : Cold-water precipitation followed by recrystallization from methanol/ethyl acetate (1:1) . Variations in solvent polarity and base strength (e.g., triethylamine vs. KOH) may alter reaction rates by 15–20% .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- NMR : H NMR (DMSO-) shows characteristic peaks: δ 8.4–8.6 ppm (pyrimidine H), δ 4.2–4.4 ppm (CHS), and δ 1.2 ppm (ethyl CH) .

- IR : Stretching vibrations at 1670 cm (amide C=O) and 2550 cm (S-H, if unreacted thiol persists) .

- X-ray crystallography : Validates bond lengths (e.g., C-S bond: 1.76–1.82 Å) and dihedral angles between aromatic rings (42–67°) .

Q. What are the primary biological targets explored for this compound in preclinical studies?

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via sulfonamide-like dihydropteroate synthase inhibition .

- Neuropharmacology : IC of 2.1 µM against acetylcholinesterase (AChE), linked to its piperazine/ethylphenyl motifs enhancing blood-brain barrier penetration .

- Anticancer potential : Moderate cytotoxicity (IC 15–25 µM) in HeLa cells, possibly through topoisomerase II inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies arise from:

- Substituent effects : Adding a 4-fluorophenyl group (as in ) improves AChE inhibition by 3-fold compared to unsubstituted analogs.

- Assay variability : Standardize protocols (e.g., Ellman’s method for AChE) and use isogenic cell lines to reduce noise .

- Computational modeling : Molecular docking (AutoDock Vina) identifies steric clashes in analogs with bulky groups (e.g., methoxy), explaining reduced activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : LogP values >3.5 (calculated via ChemAxon) correlate with poor aqueous solubility. Introduce polar groups (e.g., hydroxyl) at the pyrimidine C4 position to lower LogP by 0.8–1.2 units .

- Metabolic stability : Replace the ethyl group with cyclopropyl to reduce CYP450-mediated oxidation, as shown in microsomal assays (t increased from 1.2 to 4.7 hours) .

- Prodrug design : Acetylate the sulfanyl group to enhance oral bioavailability, with in vitro hydrolysis rates monitored via HPLC .

Q. How do crystallographic data inform structure-activity relationship (SAR) studies?

- Packing interactions : π-Stacking between pyrimidine and ethylphenyl rings (3.4–3.8 Å spacing) stabilizes the bioactive conformation .

- Hydrogen bonding : Intramolecular N–H···N bonds (2.1–2.3 Å) in the solid state correlate with enhanced solution-phase stability and receptor binding .

- Torsional flexibility : A 20° rotation barrier around the acetamide C–N bond permits adaptive binding to enzyme pockets, as seen in MD simulations .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

- Byproduct profiling : LC-MS identifies dimerization products (e.g., disulfides at m/z 550–600) when excess oxidizing agents are used .

- Flow chemistry : Continuous flow reactors (residence time: 10 min) reduce side reactions by 40% compared to batch methods .

- Catalyst screening : Pd/C (5% loading) suppresses dehalogenation byproducts during Suzuki couplings for pyrimidine functionalization .

Methodological Resources

- Spectral databases : PubChem CID 76312561 (ECHA data for analogs) .

- Crystallography tools : CCDC deposition numbers for related structures (e.g., ARARUI for comparative analysis) .

- Bioactivity assays : Ellman’s reagent (AChE), resazurin-based MIC testing (antimicrobials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.